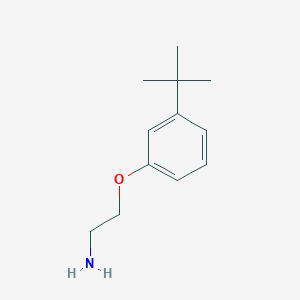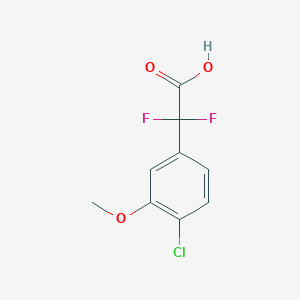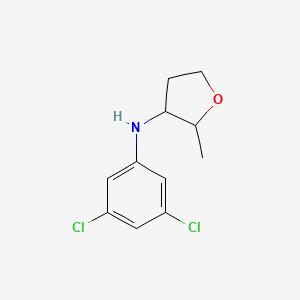
1-(2-Aminoethoxy)-3-tert-butylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethoxy)-3-tert-butylbenzene is an organic compound that features a benzene ring substituted with a tert-butyl group and an aminoethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethoxy)-3-tert-butylbenzene typically involves the reaction of 3-tert-butylphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the aminoethoxy group.
Step 1: Dissolve 3-tert-butylphenol in a suitable solvent such as ethanol.
Step 2: Add 2-chloroethylamine hydrochloride to the solution.
Step 3: Introduce sodium hydroxide to the mixture to facilitate the nucleophilic substitution reaction.
Step 4: Heat the reaction mixture under reflux for several hours.
Step 5: Cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.
Step 6: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
1-(2-Aminoethoxy)-3-tert-butylbenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Nitro-1-(2-aminoethoxy)-3-tert-butylbenzene.
Reduction: this compound derivatives with secondary or tertiary amine groups.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
1-(2-Aminoethoxy)-3-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Aminoethoxy)-3-tert-butylbenzene depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. The aminoethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the tert-butyl group.
3-tert-Butylphenol: Shares the tert-butyl group but lacks the aminoethoxy substitution.
1-(2-Aminoethoxy)-4-tert-butylbenzene: Positional isomer with the aminoethoxy group at the para position.
Uniqueness
1-(2-Aminoethoxy)-3-tert-butylbenzene is unique due to the combination of the tert-butyl group and the aminoethoxy group on the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in synthesis and research.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
2-(3-tert-butylphenoxy)ethanamine |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13/h4-6,9H,7-8,13H2,1-3H3 |
InChIキー |
GFYXXMRZPCISNL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)
![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)


![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)


![2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B15275345.png)
